(8-((4-Ethoxyphenyl)sulfonyl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)(p-tolyl)methanone
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Overview
Description
“(8-((4-Ethoxyphenyl)sulfonyl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)(p-tolyl)methanone” is a chemical compound with the molecular formula C26H21NO6S . It has an average mass of 475.513 Da and a monoisotopic mass of 475.108948 Da .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a dioxoloquinoline core substituted with an ethoxyphenylsulfonyl group and a p-tolyl group . The exact 3D conformation would depend on the specific conditions and environment .Physical And Chemical Properties Analysis
This compound has a number of physical and chemical properties that can be inferred from its structure. For example, it has a molecular weight of 475.513 g/mol . Other properties like solubility, melting point, boiling point, etc., are not available in the sources I found .Scientific Research Applications
Crystal Engineering and Intermolecular Interactions
(8-((4-Ethoxyphenyl)sulfonyl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)(p-tolyl)methanone: crystallizes in the P-1 space group, with one molecule in the asymmetric unit. Its layered crystal packing is primarily formed by hydrogen bonds, and electrostatic energy contributes to its stabilization. Additionally, dispersion energy components play a significant role in connecting molecular sheets. This anisotropic distribution of interaction energies suggests potential applications in designing new materials .
Medicinal Chemistry: Xanthine Derivatives
Xanthine derivatives, including our compound of interest, are essential adenosine receptor antagonists. By substituting different groups at the 8-position of the purine ring, high selectivity can be achieved for specific adenosine receptor subtypes. These compounds play a crucial role in medicinal chemistry, and understanding their intermolecular interactions in solids is relevant for crystal engineering .
Anti-HIV-1 Activity
Indole derivatives, such as our compound, have diverse biological applications. For instance, Kasralikar et al. reported novel indolyl and oxochromenyl xanthenone derivatives and studied their molecular docking as anti-HIV-1 agents .
Fluorescent Dyes
The core structure of (8-((4-Ethoxyphenyl)sulfonyl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)(p-tolyl)methanone can serve as a basis for synthesizing new fluorescent dyes. Starting from commercially available reactants, modifications can be made to the benzene core, allowing fine-tuning of photophysical properties .
Cytotoxic Activity
While not directly studied for this compound, related [1,3]dioxolo[4,5-g]chromen-8-ones have been evaluated for cytotoxic activity against breast cancer cell lines. Further exploration may reveal similar properties for our compound .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[8-(4-ethoxyphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-7-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO6S/c1-3-31-18-8-10-19(11-9-18)34(29,30)26-20-12-23-24(33-15-32-23)13-22(20)27-14-21(26)25(28)17-6-4-16(2)5-7-17/h4-14H,3,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCRHZAIRUGKSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC4=C(C=C32)OCO4)C(=O)C5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(8-((4-Ethoxyphenyl)sulfonyl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)(p-tolyl)methanone |
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